molecular formula C26H45NO19 B1165327 GM1a Ganglioside sugar-NAc-β-Propargyl

GM1a Ganglioside sugar-NAc-β-Propargyl

Cat. No.: B1165327
Attention: For research use only. Not for human or veterinary use.
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Description

GM1a Ganglioside sugar-NAc-β-Propargyl is a specialized synthetic oligosaccharide derivative designed for advanced research applications. The core structure is based on GM1a ganglioside, a glycosphingolipid highly abundant in the mammalian brain and a critical component of neuronal cell membranes and lipid rafts . GM1a is renowned for its essential roles in neurodevelopment, neuroprotection, and the maintenance of neuronal functions . It facilitates crucial processes including cell signaling, cell-to-cell communication, neurite outgrowth, and modulation of neurotrophic factors . The NAc-β-Propargyl functional group on this GM1a-oligosaccharide provides a unique chemical handle, enabling its use in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This allows researchers to specifically label, conjugate, or immobilize the ganglioside for various experimental purposes. Given the pivotal role of GM1 in neurological health, this propargyl-functionalized derivative is an invaluable tool for probing ganglioside function, studying its interactions with pathogens and endogenous proteins like α-synuclein, and investigating its potential therapeutic relevance in neurodegenerative conditions such as Parkinson's and Alzheimer's disease . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

Molecular Formula

C26H45NO19

Synonyms

Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4

Origin of Product

United States

Scientific Research Applications

Structural Overview

GM1a Ganglioside consists of a ceramide backbone linked to a pentasaccharide chain, which includes sialic acid residues. Its unique structure allows it to engage in various biological interactions, particularly within the central nervous system. The amphiphilic nature of GM1a facilitates its role in neuronal differentiation, neuroprotection, and signal transduction processes .

Neuroscience and Neuroprotection

GM1a has been extensively studied for its neuroprotective properties. It plays a crucial role in maintaining neuronal health and function. Research indicates that GM1a can enhance neurotransmitter release and support synaptic plasticity, which is vital for learning and memory .

Key Findings:

  • GM1a administration has shown improvements in spatial learning and memory deficits in animal models of Alzheimer's disease .
  • Inhibition of GM1a biosynthesis leads to neurodegenerative phenotypes, highlighting its importance in neuronal health .

Role in Viral Infections

Recent studies have identified GM1a as a coreceptor for viruses such as the dengue virus (DENV). It enhances the infectivity of DENV by facilitating viral attachment to host cells, demonstrating its potential role in virology research .

Mechanisms:

  • GM1a interacts with the E protein of DENV, increasing viral infectivity significantly .
  • This interaction alters cellular dynamics, enhancing the movement of the virus on cell surfaces during infection.

Therapeutic Development

The therapeutic potential of GM1a extends to its use as a treatment for lysosomal storage diseases and neurodegenerative disorders. Its ability to interact with various proteins makes it a candidate for developing new therapeutic strategies .

Case Studies:

  • Administration of GM1a has shown promise in reversing cognitive deficits associated with neurodegeneration .
  • Peptides mimicking GM1a binding domains have been proposed as therapeutics to inhibit bacterial adhesion to epithelial cells, showcasing its versatility in drug development .

Comparative Analysis of Gangliosides

To understand the unique features of GM1a, it is essential to compare it with other gangliosides:

Compound NameStructureUnique Features
GD1aContains an additional sialic acid residue compared to GM1Involved in more complex signaling
GT1bHas two sialic acidsPlays a role in advanced cellular communication
GD3Lacks N-acetylgalactosamineSimpler structure with distinct functional roles

Chemical Reactions Analysis

Synthetic Pathways and Enzymatic Modifications

GM1a Ganglioside sugar-NAc-β-Propargyl is synthesized through chemoenzymatic methods that leverage bacterial glycosyltransferases. Key steps include:

  • β-Lactoside Initiation : The synthesis begins with β-lactoside, enabling diversification of glycan moieties through one-pot multienzyme reactions. This approach allows precise control over α- and β-arm linkages in the ganglioside structure .

  • Sugar-Nucleotide Regeneration : Bacterial enzymes regenerate sugar nucleotides in situ, facilitating iterative glycosylation steps. This system supports the synthesis of 24 ganglioside glycans, including GM1a derivatives .

  • Propargyl Functionalization : The NAc-β-Propargyl group is introduced via enzymatic sialylation or galactosylation, enabling subsequent "click chemistry" applications (e.g., azide-alkyne cycloaddition) .

Structural and Functional Insights

  • Molecular Dynamics Simulations : GM1a-Propargyl maintains the amphiphilic structure of native GM1a, with the propargyl group minimally affecting membrane interactions. The ceramide backbone integrates into lipid bilayers, while the glycan protrudes for ligand binding .

  • Binding Specificity : Retains affinity for Siglec-7 and Siglec-9, immune checkpoint proteins, as confirmed by glycan microarray studies .

Analytical and Purification Techniques

  • Ion Exchange Chromatography : GM1a-Propargyl is purified using anion-exchange columns, exploiting its sialic acid content .

  • Mass Spectrometry (MS) : HDX-MS and MALDI-TOF confirm structural integrity and modification sites .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between GM1a Ganglioside sugar-NAc-β-Propargyl and related ganglioside derivatives:

Compound Name Structure Modification Key Properties
This compound Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ-NAc-Propargyl N-acetyl-β-propargyl Enables click chemistry; resistant to sialidase
GM1a Ganglioside sugar-β-Aminopropyl Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ-O-(CH2)3-NH2 β-aminopropyl Facilitates amine-reactive coupling; used in ELISA and biosensors
GD1a Ganglioside sugar-β-NAc-Propargyl Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ-NAc-Propargyl β-NAc-propargyl Contains two sialic acids; susceptible to sialidase cleavage
GT2 Ganglioside sugar Neu5Acα2-8Neu5Acα2-3Galβ1-3GalNAcβ1-4Galβ1-4Glc Unmodified Two sialic acids; binds bacterial toxins; low abundance in mammalian cells
Key Observations:

Sialic Acid Content :

  • GM1a derivatives (e.g., NAc-β-Propargyl) have one sialic acid, whereas GD1a and GT2 contain two or more . This impacts enzymatic susceptibility; GM1a resists C. perfringens sialidase, while GD1a loses sialic acids under similar conditions .
  • The additional sialic acid in GD1a may enhance its binding affinity to toxins like cholera toxin, unlike GM1a derivatives .

Modification-Specific Applications: Propargyl groups (GM1a-NAc-β-Propargyl, GD1a-β-NAc-Propargyl) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescent labeling or drug delivery . Aminopropyl groups (GM1a-β-Aminopropyl) support covalent bonding with carboxylate or NHS ester reagents .

Biological Roles :

  • GM1a exhibits neurotrophic properties and is upregulated in neurodegenerative models (e.g., SOD1 mice), suggesting a protective role .
  • GD1a and GT2 are less studied in neuroprotection but are critical in pathogen-host interactions due to their sialic acid density .

Enzymatic and Metabolic Stability

  • This compound : Resistant to sialidase due to its single sialic acid in an α2-3 linkage, which is sterically shielded by adjacent galactose residues .
  • GD1a Ganglioside sugar-β-NAc-Propargyl : Loses one sialic acid upon sialidase treatment, converting it to GM1a .
  • GT2 Ganglioside sugar : Highly susceptible to sialidases, leading to rapid degradation in enzymatic assays .

Research and Clinical Relevance

  • GM1a-NAc-β-Propargyl : Used to study ganglioside trafficking and as a scaffold for antitumor vaccines due to its stability .
  • GD1a-β-NAc-Propargyl : Applied in bacterial toxin binding studies and glycan array development .
  • GM1a-β-Aminopropyl: Utilized in biosensors for real-time monitoring of ganglioside-protein interactions .

Preparation Methods

Brain Tissue Extraction and Ganglioside Isolation

GM1a is predominantly isolated from mammalian brains (porcine, bovine, or ovine) via solvent extraction. Total lipids are separated using chloroform/methanol/water partitioning, followed by anion-exchange chromatography to isolate monosialogangliosides. GM1a constitutes 90–95% of this fraction, with residual GD1a and GM2 removed via silica gel chromatography. Yield and purity depend on the ion-exchange resin capacity and gradient elution parameters (Table 1).

Table 1: GM1a Purification Efficiency Across Animal Sources

SourceTotal Ganglioside Yield (mg/g tissue)GM1a Purity (%)
Porcine0.8–1.292–95
Bovine0.6–1.088–92
Ovine0.4–0.785–90

Ceramide Homogenization

Natural GM1a contains heterogeneous ceramides (C18:0/C20:0 sphingosine, C18:0 fatty acid). Homogeneous ceramide species are obtained via:

  • Reversed-phase chromatography : Separates GM1a by acyl chain length.

  • Alkaline hydrolysis : Generates lyso-GM1a, which is re-acylated with activated fatty acids (e.g., stearoyl chloride).
    Homogenization is critical for consistent propargyl modification, as heterogeneous ceramides alter solubility and reaction kinetics.

Chemical Synthesis of GM1a Sugar-NAc-β-Propargyl

Propargyl Group Introduction via Re-N-acetylation

The NAc group of GM1a’s GalNAc residue is replaced with a propargyl carbamate through selective deacetylation and re-acylation:

  • Deacetylation : Treat GM1a with hydrazine hydrate to remove the NAc group.

  • Propargylation : React with propargyl chloroformate in pyridine/DMF to form the N-propargyl carbamate.
    Optimal conditions (25°C, 12 hr) achieve 75–80% conversion, with unreacted GM1a removed via HPLC (C18 column, acetonitrile/water gradient).

Table 2: Re-N-acetylation Efficiency with Propargylating Agents

ReagentConversion (%)Byproducts (%)
Propargyl chloroformate7812
Propargyl succinimide6518
Propargyl anhydride4229

Thioglycosidic Intermediate Strategy

A sulfur-for-oxygen substitution at the glycosidic bond enhances stability during propargyl modification:

  • Ozonolysis : Cleave GM1a’s ceramide to release the oligosaccharide.

  • Lactonization : Protect the sialic acid carboxyl group as a lactone with the C2-OH of inner galactose.

  • Thioglycoside formation : Convert the glycosidic oxygen to sulfur using potassium thioacetate, then condense with propargylamine-functionalized sphingosine.
    This method achieves 68% yield but requires specialized handling of sulfurized intermediates.

Enzymatic and Chemoenzymatic Approaches

Sialyltransferase-Mediated Assembly

Recombinant sialyltransferases (e.g., ST3Gal-II) synthesize the GM1a oligosaccharide on azide-functionalized ceramide, followed by propargyl addition via CuAAC. Key steps:

  • Core synthesis : Build the asialo-GM1 (GA1) backbone using galactosyl- and N-acetylgalactosaminyltransferases.

  • Sialylation : Attach Neu5Ac in α2-3 linkage to galactose.

  • Click conjugation : React with propargyl-PEG₄-azide to introduce the propargyl group.
    Enzymatic methods achieve >90% regioselectivity but require expensive nucleotide sugar donors.

Sialidase-Assisted Modification

Pretreat ganglioside mixtures with sialidase to enrich GM1a prior to propargylation. Sialidases hydrolyze polysialogangliosides (GD1a, GT1b) but spare GM1a due to steric hindrance at the α2-3 sialic acid linkage. This increases GM1a purity from 55% to 88%, streamlining subsequent modifications.

Analytical Validation and Applications

Structural Characterization

  • NMR : β-Propargyl configuration is confirmed by C≡C stretch (2100 cm⁻¹ in IR) and J coupling constants (³JHH = 2.3 Hz for propargyl protons).

  • Mass spectrometry : ESI-MS shows [M-H]⁻ m/z 1546.8 (calculated 1546.7) for C18:0 ceramide variants.

  • HPLC : Reverse-phase C18 columns resolve propargyl-GM1a (tR = 14.2 min) from native GM1a (tR = 12.8 min).

Functional Applications

  • Click chemistry labeling : Propargyl-GM1a reacts with azide-fluorophores (e.g., Alexa Fluor 488) for membrane trafficking studies.

  • Lipid raft mimics : Propargyl-modified GM1a incorporates into nanodiscs or liposomes to study cholera toxin B subunit (CTB) binding .

Q & A

Basic Research Questions

Q. What structural characteristics of GM1a Ganglioside sugar-NAc-β-Propargyl are critical for its interaction with bacterial toxins, and how do these vary across biological sources?

  • Answer: The ceramide moiety of GM1a, particularly fatty acid chain lengths (C16, C18, C24), influences toxin binding. For example, murine macrophage GM1a (C16/C24 ceramide) enhances LT-IIc toxin binding compared to bovine neural GM1a (C18), likely due to altered carbohydrate orientation and surface accessibility . Researchers should verify the ceramide composition of their GM1a source using mass spectrometry or TLC to ensure experimental reproducibility.

Q. How is this compound typically synthesized, and what quality control methods ensure structural fidelity?

  • Answer: GM1a derivatives are synthesized via enzymatic glycosylation or chemical modification (e.g., propargyl group addition for click chemistry). Structural validation requires NMR (>95% purity) and mass spectrometry to confirm oligosaccharide sequence (Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ-NAc-Propargyl) and ceramide composition . Commercial standards should be cross-referenced with peer-reviewed structural data to avoid batch variability .

Q. What are the primary research applications of this compound in chemical biology?

  • Answer: The propargyl group enables click chemistry for tagging GM1a in membrane microdomain studies or toxin-receptor interaction assays. For example, it can be conjugated to fluorescent dyes or biotin for imaging or pull-down experiments in lipid raft research . Protocols should optimize reaction conditions (e.g., copper catalysts, temperature) to prevent glycan degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in GM1a binding data caused by ceramide heterogeneity?

  • Answer: Discrepancies arise from ceramide-dependent toxin binding (e.g., LT-IIc binds murine GM1a but not bovine GM1a). To address this, use cell lines (e.g., RAW264.7 macrophages) with characterized ceramide profiles or synthesize GM1a with uniform fatty acid chains. Pair binding assays with ceramide analysis via LC-MS .

Q. What experimental strategies optimize this compound for in situ glycoengineering?

  • Answer: Incorporate GM1a derivatives into liposomes or supported lipid bilayers to mimic native membrane environments. Use kinetic studies to determine optimal propargyl group accessibility for copper-free click reactions, minimizing interference with glycan-protein interactions . Validate functional integration via surface plasmon resonance (SPR) or fluorescence anisotropy .

Q. How do computational tools like Glycologue aid in studying GM1a biosynthesis and its metabolic perturbations?

  • Answer: Glycologue models ganglioside pathways using IUPAC or abbreviated notation (e.g., Lb3Vb4[Sa3]Lb4GbT for GM1a) to predict enzyme-substrate interactions. Researchers can simulate mutations in glycosyltransferases (e.g., β1-3 galactosyltransferase) to assess their impact on GM1a synthesis in neurological disorders . Validate predictions with CRISPR-edited cell lines and HPLC-based glycomics .

Q. What analytical techniques are recommended for assessing GM1a stability under varying storage conditions?

  • Answer: Long-term stability requires storage at -20°C in inert atmospheres (argon). Monitor degradation via HPAEC-PAD for oligosaccharide integrity and MALDI-TOF for ceramide oxidation. Lyophilization with cryoprotectants (e.g., trehalose) preserves functional groups during reconstitution .

Methodological Considerations

  • Experimental Design: Use PICO (Population, Intervention, Comparison, Outcome) frameworks to define variables (e.g., ceramide composition as a confounding factor in toxin binding assays) .
  • Data Interpretation: Address analytical variability by including internal standards (e.g., deuterated ceramides) in mass spectrometry workflows .

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